molecular formula C17H32O9 B12661180 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate CAS No. 85136-61-4

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate

Cat. No.: B12661180
CAS No.: 85136-61-4
M. Wt: 380.4 g/mol
InChI Key: JBJPOMNMCVIYPK-UHFFFAOYSA-N
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Description

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is a chemical compound with the molecular formula C17H32O9. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate typically involves the esterification of 2-propenoic acid with 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosyl acrylate.

    Substitution: Formation of substituted acrylates.

    Polymerization: Formation of poly(this compound).

Scientific Research Applications

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. The multiple ether linkages and hydroxyl group contribute to its high solubility and reactivity, making it an effective agent in various applications .

Comparison with Similar Compounds

Comparison: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is unique due to its acrylate group, which allows it to undergo polymerization reactions, unlike its similar counterparts. This property makes it particularly valuable in the synthesis of specialized polymers and materials .

Properties

CAS No.

85136-61-4

Molecular Formula

C17H32O9

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C17H32O9/c1-2-17(19)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20-4-3-18/h2,18H,1,3-16H2

InChI Key

JBJPOMNMCVIYPK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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